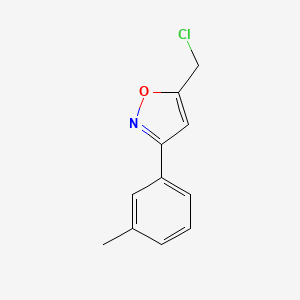![molecular formula C9H10ClNO B12849435 6-(Chloromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12849435.png)
6-(Chloromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Chloromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine is a heterocyclic compound that features a pyridine ring fused with a dihydropyran ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine typically involves the reaction of pyridine derivatives with chloromethylating agents under controlled conditions. One common method involves the use of chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂). The reaction proceeds via electrophilic substitution at the pyridine ring, followed by cyclization to form the dihydropyran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly.
化学反应分析
Types of Reactions
6-(Chloromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydropyridine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyrano[2,3-b]pyridine derivatives depending on the nucleophile used.
科学研究应用
6-(Chloromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the synthesis of materials with specific electronic and optical properties.
作用机制
The mechanism of action of 6-(Chloromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The pyridine ring can participate in π-π stacking interactions and hydrogen bonding, further influencing its biological activity.
相似化合物的比较
Similar Compounds
2,6-Bis(chloromethyl)pyridine: Another chloromethylated pyridine derivative with similar reactivity.
3-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine: A structurally related compound with a fused pyrrole ring.
Uniqueness
6-(Chloromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine is unique due to its fused dihydropyran ring, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.
属性
分子式 |
C9H10ClNO |
|---|---|
分子量 |
183.63 g/mol |
IUPAC 名称 |
6-(chloromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine |
InChI |
InChI=1S/C9H10ClNO/c10-5-7-4-8-2-1-3-12-9(8)11-6-7/h4,6H,1-3,5H2 |
InChI 键 |
DIDMFNBKIUDQGW-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(N=CC(=C2)CCl)OC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


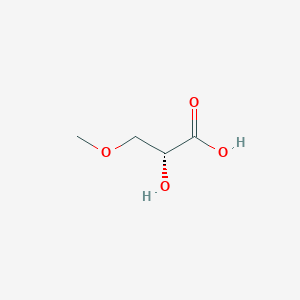

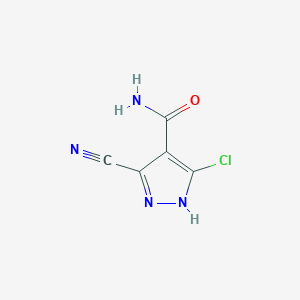
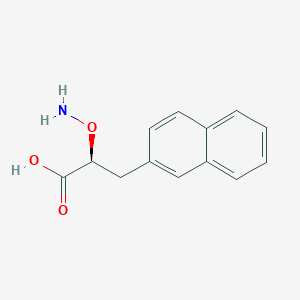
![4'-(Benzyloxy)-4-hydroxy[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12849380.png)
![2-Iodo-7-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12849387.png)
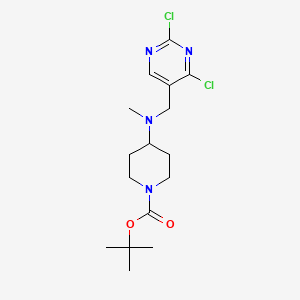
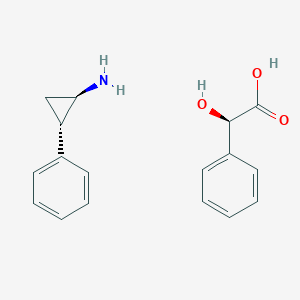
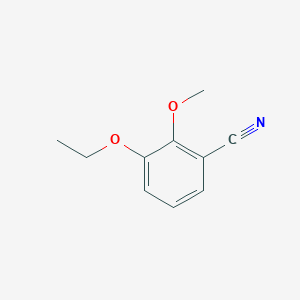
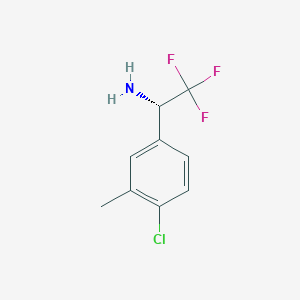
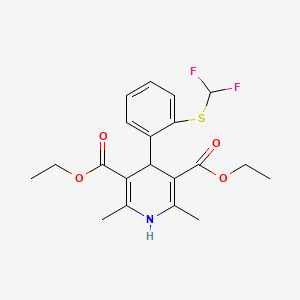
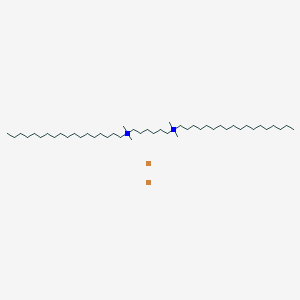
![tert-butyl (2R)-4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B12849439.png)
